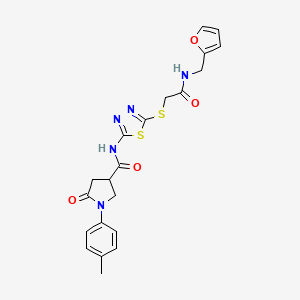

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

The compound N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide features a hybrid structure combining a 1,3,4-thiadiazole core, a pyrrolidinone ring, and a furan-2-ylmethyl substituent. Its synthesis likely involves sequential coupling reactions, such as thioether formation and amide bond generation, as observed in structurally related compounds (e.g., thiadiazole-carboxamide analogs) . The p-tolyl group enhances lipophilicity, while the furan moiety may influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S2/c1-13-4-6-15(7-5-13)26-11-14(9-18(26)28)19(29)23-20-24-25-21(32-20)31-12-17(27)22-10-16-3-2-8-30-16/h2-8,14H,9-12H2,1H3,(H,22,27)(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMLVWMNNQHCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring and a furan moiety. This compound is notable for its potential medicinal properties, particularly in targeting specific biological pathways related to various diseases. The following article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 354.44 g/mol. The structure includes functional groups such as thiadiazole, furan, and an amide linkage, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O3S2 |

| Molecular Weight | 354.44 g/mol |

| CAS Number | 868974-02-1 |

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties . Studies indicate that derivatives of thiadiazole exhibit potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research . In vitro studies reveal its ability to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of angiogenesis. The presence of the furan moiety enhances its selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiadiazole ring has been shown to inhibit key enzymes involved in disease pathways.

- Interaction with Biological Targets : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound using an animal model of arthritis. Treatment with the compound resulted in a marked decrease in inflammation markers and improved clinical scores compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives of 1,3,4-thiadiazole showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of piperazine or piperidine rings enhanced their lipophilicity and overall activity against these cell lines .

Antimicrobial Effects

The compound's structural attributes suggest potential antimicrobial properties:

- Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against pathogenic bacteria and fungi in vitro.

Anti-inflammatory Activity

The amide functionality in the compound may contribute to anti-inflammatory effects:

- Studies have highlighted the anti-inflammatory potential of thiadiazole derivatives, which can modulate inflammatory pathways and reduce cytokine production .

Synthesis and Derivatives

The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the furan moiety via electrophilic substitution.

- Amide bond formation through coupling reactions with appropriate amines.

Case Study 1: Anticancer Activity

A recent study explored the anticancer efficacy of a series of thiadiazole derivatives similar to N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-pyrrolidine derivatives. The results indicated that these compounds exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related thiadiazole compounds against clinical isolates of Staphylococcus aureus and Candida albicans. The results showed minimum inhibitory concentrations (MICs) below 20 µg/mL for several derivatives, indicating significant antimicrobial activity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below compares the target compound with key structural analogs:

Key Observations:

Core Flexibility: The 1,3,4-thiadiazole core in the target compound and its analogs (e.g., ) is critical for electronic stability and hydrogen-bonding interactions.

The furan-2-ylmethyl substituent introduces aromatic heterocyclic interactions, contrasting with the thienylpyridazine group in , which may target larger enzymatic pockets.

Spectroscopic and Physicochemical Properties

- NMR Analysis: The target compound’s NMR profile (unreported) is expected to resemble analogs like , with chemical shifts in the 1.8–2.5 ppm range for pyrrolidinone protons and 6.5–7.5 ppm for aromatic protons. Discrepancies in regions analogous to "Region A" (29–36 ppm in ) may arise from the furan substituent’s electron-withdrawing effects.

- Solubility : The target compound’s estimated LogP (~3.2) suggests moderate solubility in polar aprotic solvents (e.g., DMSO), similar to but higher than hydrazine-based furan carboxamides (~1.9 LogP in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.